n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide
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Overview
Description
n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide is an organic compound with the molecular formula C12H15N3O3. This compound is notable for its unique structure, which includes a cyclopropyl group and a nitrophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-methyl-5-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Cyclopropylamine is reacted with 2-methyl-5-nitroaniline.
- Acetic anhydride is added to the reaction mixture.
- The reaction is allowed to proceed at a specific temperature and time to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
Uniqueness
n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide is unique due to its specific structural features, such as the cyclopropyl and nitrophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-methyl-5-nitroanilino)acetamide |
InChI |
InChI=1S/C12H15N3O3/c1-8-2-5-10(15(17)18)6-11(8)13-7-12(16)14-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3,(H,14,16) |
InChI Key |
ODRDDMMDMPITAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)NC2CC2 |
Origin of Product |
United States |
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